N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE: is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a hydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzodiazole ring with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Hydroxybutanamide Moiety: The final step involves the reaction of the intermediate with 4-hydroxybutanoic acid or its derivatives under amide formation conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the hydroxybutanamide moiety can undergo oxidation to form a ketone.
Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of the benzodiazole ring.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Studied for its activity against certain types of cancer cells.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxybutanamide moiety can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE: can be compared to other benzodiazole derivatives such as:
Uniqueness:
- The presence of the chlorophenyl group in N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE imparts unique electronic properties and enhances its binding affinity to molecular targets compared to its methoxy and fluoro analogs.
Properties
Molecular Formula |
C20H22ClN3O2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-9-7-15(8-10-16)14-24-18-5-2-1-4-17(18)23-19(24)11-12-22-20(26)6-3-13-25/h1-2,4-5,7-10,25H,3,6,11-14H2,(H,22,26) |
InChI Key |
OBCXKCGNXGKZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.